2-(2-Chloro-4-fluorophenyl)-2-(fluoromethyl)oxirane
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Overview
Description
2-(2-Chloro-4-fluorophenyl)-2-(fluoromethyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound features a chlorinated and fluorinated phenyl group, making it a subject of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)-2-(fluoromethyl)oxirane typically involves the epoxidation of an appropriate precursor. One common method is the reaction of 2-(2-Chloro-4-fluorophenyl)-2-(fluoromethyl)alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization might be employed.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)-2-(fluoromethyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form diols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium hydroxide (KOH) in solvents like ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Corresponding azides, alcohols, or thiols.
Reduction: Diols.
Oxidation: Complex oxygenated products like ketones or carboxylic acids.
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)-2-(fluoromethyl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-2-(fluoromethyl)oxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can result in the formation of various products depending on the nucleophile and reaction conditions. The compound’s molecular targets and pathways are primarily related to its reactivity as an epoxide.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-(fluoromethyl)oxirane
- 2-(4-Fluorophenyl)-2-(fluoromethyl)oxirane
- 2-(2-Chloro-4-fluorophenyl)oxirane
Uniqueness
2-(2-Chloro-4-fluorophenyl)-2-(fluoromethyl)oxirane is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
92781-44-7 |
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Molecular Formula |
C9H7ClF2O |
Molecular Weight |
204.60 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-2-(fluoromethyl)oxirane |
InChI |
InChI=1S/C9H7ClF2O/c10-8-3-6(12)1-2-7(8)9(4-11)5-13-9/h1-3H,4-5H2 |
InChI Key |
OORMPSSWUXCDMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)(CF)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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